molecular formula C19H18F3NOS B1325595 4'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone CAS No. 898782-96-2

4'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone

Cat. No.: B1325595
CAS No.: 898782-96-2
M. Wt: 365.4 g/mol
InChI Key: RIDBNHVWMZWDRC-UHFFFAOYSA-N
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Description

4’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone is a chemical compound with the molecular formula C19H18F3NOS and a molecular weight of 365.42 g/mol . This compound is characterized by the presence of a thiomorpholine group attached to a benzophenone structure, which also contains a trifluoromethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone typically involves the reaction of 4’-chloromethyl-2-trifluoromethylbenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The thiomorpholine group can interact with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Morpholinomethyl-2-trifluoromethylbenzophenone
  • 4’-Piperidinomethyl-2-trifluoromethylbenzophenone
  • 4’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone

Uniqueness

4’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone is unique due to the presence of the thiomorpholine group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[4-(thiomorpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NOS/c20-19(21,22)17-4-2-1-3-16(17)18(24)15-7-5-14(6-8-15)13-23-9-11-25-12-10-23/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDBNHVWMZWDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642928
Record name {4-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-96-2
Record name Methanone, [4-(4-thiomorpholinylmethyl)phenyl][2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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